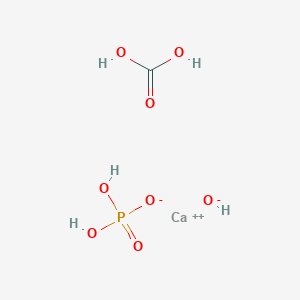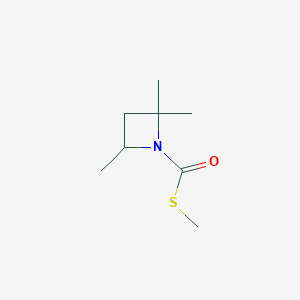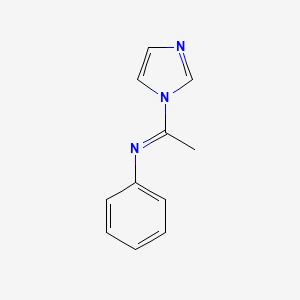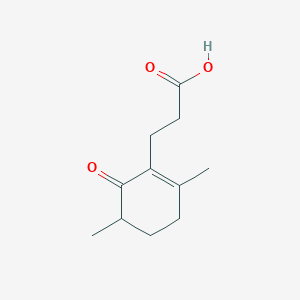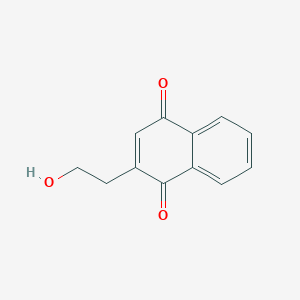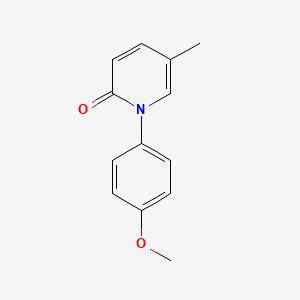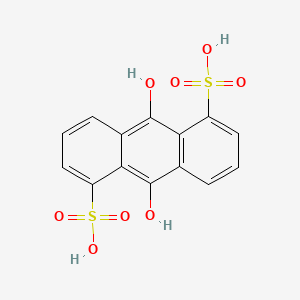
9,10-Dihydroxyanthracene-1,5-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydroxyanthracene-1,5-disulfonic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, specifically the hydroquinone form of 9,10-anthraquinone. This compound is known for its solubility in alkaline solutions and is often referred to as soluble anthraquinone .
准备方法
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-1,5-disulfonic acid is synthesized through the hydrogenation of 9,10-anthraquinone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the compound is produced as part of the anthraquinone process. This process involves the oxygen-mediated oxidation of a substituted 9,10-dihydroxyanthracene to its corresponding anthraquinone, such as 2-ethylanthraquinone. The reaction conditions include the use of oxygen and a suitable solvent .
化学反应分析
Types of Reactions
9,10-Dihydroxyanthracene-1,5-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-anthraquinone.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The compound can undergo sulfonation to form various sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Major Products Formed
Oxidation: 9,10-Anthraquinone
Reduction: 9,10-Dihydroxyanthracene
Substitution: Various sulfonic acid derivatives
科学研究应用
9,10-Dihydroxyanthracene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to generate reactive oxygen species (ROS).
Industry: It is used in the production of hydrogen peroxide through the anthraquinone process
作用机制
The mechanism of action of 9,10-Dihydroxyanthracene-1,5-disulfonic acid involves its ability to undergo redox reactions. In biological systems, it can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This property is being explored for its potential use in cancer therapy .
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: The parent compound from which 9,10-Dihydroxyanthracene-1,5-disulfonic acid is derived.
Anthracene-9,10-dione: Another derivative of anthracene with similar redox properties.
Sodium 2-anthraquinonesulfonate: A water-soluble anthraquinone derivative used in similar applications
Uniqueness
This compound is unique due to its high solubility in alkaline solutions and its ability to participate in redox reactions, making it valuable in both industrial and research applications .
属性
CAS 编号 |
55080-04-1 |
|---|---|
分子式 |
C14H10O8S2 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
9,10-dihydroxyanthracene-1,5-disulfonic acid |
InChI |
InChI=1S/C14H10O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22) |
InChI 键 |
DERMOXMEGYVRDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=CC=C(C3=C2O)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


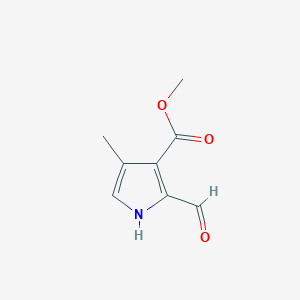
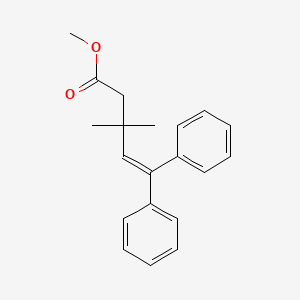
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
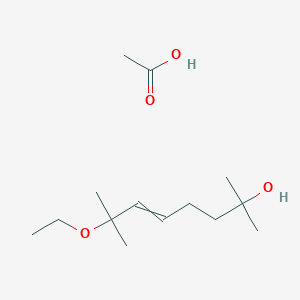

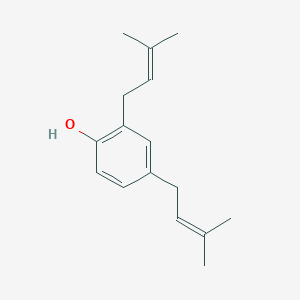
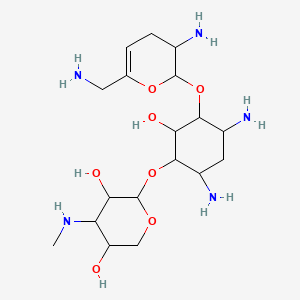
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
